2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c22-18-6-5-16(27(29)30)13-17(18)21(28)23-15-3-1-14(2-4-15)19-7-8-20(25-24-19)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEFOZXVTFKBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-morpholinopyridazin-3-yl intermediate. This can be achieved through the reaction of 3-chloropyridazine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.
Nitration of Benzamide: The next step involves the nitration of a suitable benzamide precursor. This is usually done using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzamide ring.
Coupling Reaction: The final step is the coupling of the pyridazinyl intermediate with the nitrated benzamide. This is typically carried out using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The morpholine ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Conversion of the nitro group to an amino group, yielding an amine derivative.
Oxidation: Introduction of hydroxyl or carbonyl groups on the morpholine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide exhibit significant anticancer properties. These compounds are often designed to inhibit specific pathways involved in tumor growth and proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed efficacy against various cancer cell lines by inducing apoptosis through the inhibition of key signaling pathways . The structure-activity relationship (SAR) analysis revealed that modifications on the morpholine ring significantly enhanced potency and selectivity against cancer cells.
Anti-parasitic Activity
Another promising application of this compound is its anti-parasitic activity, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis.
- Case Study : In a preclinical study, derivatives of the compound were tested for their efficacy against L. donovani. The results indicated that certain modifications led to improved solubility and bioavailability, enhancing their therapeutic potential . The compound was found to inhibit the β5-subunit of the proteasome, which is critical for the survival of the parasite.
Table 1: In Vitro Activity Profile
| Parameter | Value |
|---|---|
| Aqueous Solubility (μM) | 150 |
| pEC50 (THP-1 cells) | <4.3 |
| % Reduction in Parasitemia | 98% |
Table 2: In Vivo Pharmacokinetics
| Parameter | Value |
|---|---|
| IV Dose (mg/kg) | 3 |
| Oral Dose (mg/kg) | 10 |
| T1/2 (h) | 0.5 |
| AUC (ng·min/mL) | 258,000 |
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Compounds Compared :
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide
2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide
Structural Differences :
- Both analogs lack the morpholinopyridazinyl group and instead have alkyl or halogen substituents on the phenyl ring (e.g., isopropyl, methyl, or chloro groups).
Functional Differences :
- G6PC mRNA Induction: 2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide: Induced a 2.1-fold increase in G6PC mRNA expression, suggesting RORγ agonism. 2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide: Only 1.2-fold induction, indicating weaker activity .
Key Compounds Compared :
Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide)
Imazosulfuron (2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)
Structural Differences :
- These agrochemicals are acetamides with simpler alkyl or methoxy substituents, lacking the nitro group and heteroaromatic systems present in the target compound.
Functional Differences :
- Propachlor and imazosulfuron act as herbicides by inhibiting acetolactate synthase (ALS).
- The target compound’s nitro group and morpholinopyridazinyl group likely preclude herbicidal activity, instead favoring pharmaceutical applications .
Table 2: Agrochemical Comparison
| Compound | Substituents | Primary Use |
|---|---|---|
| Target Compound | Nitro, morpholinopyridazinyl | Unknown |
| Propachlor | Isopropyl, phenyl | Herbicide |
| Imazosulfuron | Methoxy, dimethylphenyl | Herbicide |
Key Compounds Compared :
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide
2-Hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide
Structural Differences :
- These inhibitors feature acryloyl and hydroseleno groups, enhancing their ability to form protective films on metal surfaces.
Functional Differences :
Table 3: Corrosion Inhibition Comparison
| Compound | Key Functional Groups | Application |
|---|---|---|
| Target Compound | Nitro, chloro, benzamide | Not studied |
| 2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide | Acrylamide, methoxy | Corrosion inhibitor |
Critical Analysis of Structural Determinants
- Morpholinopyridazinyl Group: Likely improves pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) compared to alkyl/halogen substituents in agrochemicals .
- Chloro Substituent : Common in both pharmaceuticals and agrochemicals, but its position (ortho vs. para) critically affects activity .
Biological Activity
2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₄ClN₅O₂
- Molecular Weight : 335.76 g/mol
The presence of the chlorine atom, nitro group, and morpholinopyridazine moiety contributes to its biological properties.
Research indicates that 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide exhibits various mechanisms of action:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on several enzymes, including α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The IC₅₀ values for these inhibitory activities suggest potent effects compared to standard inhibitors like acarbose .
- Cellular Interactions : Molecular docking studies reveal that the compound engages in hydrogen bonding and hydrophobic interactions with key amino acid residues in target proteins. This binding affinity is crucial for its inhibitory activity against enzymes involved in metabolic pathways .
Biological Activity and Therapeutic Potential
The biological activities of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide can be summarized as follows:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antidiabetic Studies : In vitro assays demonstrated that the compound effectively inhibits α-glucosidase with an IC₅₀ value significantly lower than that of acarbose (IC₅₀ = 39.48 ± 0.80 μM) . This suggests potential for managing diabetes through carbohydrate metabolism regulation.
- Anticancer Research : A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, showcasing its potential as a chemotherapeutic agent . The mechanism involves mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating its potential use as an antimicrobial agent . This aspect is particularly relevant in the context of increasing antibiotic resistance.
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the functionalization of pyridazine and benzene rings. Key steps include:
- Chlorination and nitration of the benzamide backbone under controlled temperatures (e.g., 0–5°C for nitration to avoid byproducts).
- Morpholino group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to link the pyridazine and phenyl moieties, optimized using Pd-based catalysts . Yield optimization relies on solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC/HPLC), and purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR spectroscopy (1H/13C): Confirms substituent positions and molecular connectivity. For example, the nitro group’s deshielding effect appears at ~8.2 ppm in 1H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).
- HPLC : Assesses purity (>95% typical for research-grade material) and monitors reaction progress .
- X-ray crystallography : Resolves stereoelectronic effects, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Q. What are the primary physicochemical properties critical for in vitro assays?
- Lipophilicity (logP) : Predicted ~3.5 (via computational tools), indicating moderate membrane permeability.
- Solubility : Poor in aqueous buffers; DMSO is preferred for stock solutions.
- Stability : Degrades under prolonged UV light; store at -20°C in amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Contradictions often arise from assay conditions. Methodological considerations include:
- Cell line variability : Use isogenic lines (e.g., HEK293 vs. HepG2) to control for receptor expression differences .
- Compound handling : Ensure consistent DMSO concentration (<0.1% to avoid cytotoxicity) .
- Dose-response validation : Repeat assays with internal controls (e.g., known RORγ agonists/antagonists) to benchmark activity .
Q. What strategies optimize reaction yields during the synthesis of analogues with modified morpholino or nitro groups?
- Morpholino substitution : Replace morpholine with piperazine derivatives using microwave-assisted synthesis (20–30% yield improvement at 100°C, 30 min) .
- Nitro group reduction : Catalytic hydrogenation (H2/Pd-C) to amine intermediates, critical for prodrug designs. Monitor via FTIR for NH2 stretch at ~3400 cm⁻¹ .
- Parallel synthesis : Use robotic platforms to screen >50 analogues for SAR studies, prioritizing electron-withdrawing substituents for enhanced stability .
Q. How can computational modeling predict target interactions and guide structural modifications?
- Molecular docking (AutoDock Vina) : Simulate binding to RORγ’s ligand-binding domain (PDB: 6QIM). The nitro group forms hydrogen bonds with Arg367, while chloro substituents enhance hydrophobic contacts .
- QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituent electronegativity with activity. For example, trifluoromethyl groups improve potency but reduce solubility .
- MD simulations : Assess binding stability over 100 ns trajectories; morpholino flexibility may reduce entropic penalties .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hr); HPLC tracks degradation products (e.g., nitro-to-amine reduction) .
- Plasma stability test : Incubate with human plasma (4 hr); precipitate proteins with acetonitrile and analyze supernatant via LC-MS .
- Forced degradation studies : Expose to heat (60°C), light (UV, 48 hr), and oxidants (H2O2) to identify vulnerable sites (e.g., benzamide cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
